3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected

Pyridazine synthesis Protecting group efficiency Cycloaddition yield

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected (CAS 1031926-93-8; IUPAC: benzyl N-[1-(6-chloropyridazin-3-yl)ethyl]carbamate) is a substituted pyridazine heterocycle bearing a 6-chloro substituent and a 3-(1-aminoethyl) side chain protected as its N-carbobenzyloxy (Cbz) carbamate. With the molecular formula C₁₄H₁₄ClN₃O₂ and a molecular weight of 291.73 g/mol, it is classified as a heterocyclic amine building block within the broader 3-amino-6-chloropyridazine family, a scaffold recognized for its utility in medicinal chemistry and agrochemical intermediate synthesis.

Molecular Formula C14H14ClN3O2
Molecular Weight 291.73 g/mol
Cat. No. B15089581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected
Molecular FormulaC14H14ClN3O2
Molecular Weight291.73 g/mol
Structural Identifiers
SMILESCC(C1=NN=C(C=C1)Cl)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C14H14ClN3O2/c1-10(12-7-8-13(15)18-17-12)16-14(19)20-9-11-5-3-2-4-6-11/h2-8,10H,9H2,1H3,(H,16,19)
InChIKeyCNPYEQCURFURAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Protected: Chemical Identity, Class, and Procurement-Relevant Characteristics


3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ protected (CAS 1031926-93-8; IUPAC: benzyl N-[1-(6-chloropyridazin-3-yl)ethyl]carbamate) is a substituted pyridazine heterocycle bearing a 6-chloro substituent and a 3-(1-aminoethyl) side chain protected as its N-carbobenzyloxy (Cbz) carbamate . With the molecular formula C₁₄H₁₄ClN₃O₂ and a molecular weight of 291.73 g/mol, it is classified as a heterocyclic amine building block within the broader 3-amino-6-chloropyridazine family, a scaffold recognized for its utility in medicinal chemistry and agrochemical intermediate synthesis [1]. The compound serves as a protected intermediate whose Cbz group confers stability during multi-step synthetic sequences while the 6-chloro substituent remains available for nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling [2].

Why Generic Substitution Fails for 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Protected in Multi-Step Synthesis


In-class 3-amino-6-chloropyridazine derivatives cannot be casually interchanged because three structural features—the aminoethyl side chain length, the N-protecting group identity, and the 6-chloro reactivity profile—co-determine synthetic performance and downstream compatibility [1]. Replacing the Cbz group with Boc alters the deprotection protocol from hydrogenolysis to acidolysis, which may be incompatible with acid-sensitive intermediates; conversely, using the unprotected free amine introduces chemoselectivity risks during subsequent coupling steps. The 6-chloro substituent exhibits a distinct positional reactivity hierarchy, being less reactive than the 3-position in nucleophilic displacement [2], meaning that substitution patterns on the pyridazine ring directly affect the order and efficiency of sequential functionalization. These differences are not cosmetic—they translate into measurable variations in isolated yield, by-product profiles, and the number of synthetic steps required to reach the target molecule.

Quantitative Differentiation Evidence for 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Protected vs. Closest Analogs


Cbz Protection Delivers Superior Isolated Yield (94%) in Pyridazine Cycloaddition vs. Boc (90%) and Ac (68%) Protecting Groups

In a (4+2) cycloaddition between benzyloxyallene and α-halohydrazones bearing different N-protecting groups, the Cbz-protected substrate (2b) provided a 94% isolated yield of the 1,4,5,6-tetrahydropyridazine product, compared to 90% for the Boc-protected analog (2d) and 68% for the Ac-protected analog (2c) under identical conditions (K₂HPO₄, toluene, 40 °C, 16 h) [1]. The Cbz group thus offers a 4.4% absolute yield improvement over Boc and a 26% improvement over Ac in this pyridazine-forming transformation, reducing material loss in multi-step sequences.

Pyridazine synthesis Protecting group efficiency Cycloaddition yield

N-CBZ Orthogonality Enables Selective Deprotection Without Compromising Boc or Fmoc Groups

The N-CBZ (benzyloxycarbonyl) group is cleaved by catalytic hydrogenolysis (H₂, Pd/C), conditions under which N-Boc (acid-labile) and N-Fmoc (base-labile) groups remain intact [1]. This orthogonality is formally documented: Cbz is classified as orthogonal to Boc, Trt, and Fmoc protecting groups [2]. In contrast, the unprotected 3-(1-aminoethyl)-6-chloropyridazine free amine cannot participate in transformations requiring a latent amine, and the N-Boc analog demands acidic conditions (TFA or HCl) that may cleave other acid-sensitive functionalities. No equivalent orthogonality matrix exists for the free amine or acetyl-protected variants.

Orthogonal protection Multi-step synthesis Deprotection selectivity

Positional Reactivity of 6-Chloro Substituent Permits Sequential Functionalization After 3-Position Derivatization

Kinetic studies on 3,6-dichloropyridazine 1-oxide established that the 3-chlorine atom is consistently more reactive than the 6-chlorine atom toward nucleophilic displacement [1]. In 3-substituted-6-chloropyridazines, the 6-chloro group remains available for subsequent SNAr or Suzuki coupling after the 3-position has been functionalized. This regioselectivity profile means that 3-(1-aminoethyl)-6-chloropyridazine N-CBZ protected—bearing the aminoethyl at C3 and chlorine at C6—is poised for sequential diversification: the protected aminoethyl chain can be deprotected and elaborated first, with the less reactive 6-Cl preserved for a later coupling step. Analogs lacking the 6-chloro substituent (e.g., 3-(1-aminoethyl)pyridazine) eliminate this second functionalization handle entirely.

Nucleophilic aromatic substitution Regioselectivity Cross-coupling

Defined Purity Specification (≥95%) and Catalog Pricing Enable Reproducible Procurement Planning

Commercially, 3-(1-aminoethyl)-6-chloropyridazine N-CBZ protected is supplied with a minimum purity of ≥95% . Apollo Scientific (cat. no. OR14950) offers the compound at £164.00 per 100 mg and £274.00 per 250 mg [1], with an estimated delivery time of approximately 20 days . In contrast, the unprotected 3-(1-aminoethyl)-6-chloropyridazine free amine is not routinely listed by major suppliers, requiring custom synthesis and associated lead-time uncertainty. The Boc-protected analog likewise lacks standardized catalog availability, introducing purity and timeline risks.

Purity specification Procurement Reproducibility

The Aminoethyl Spacer Differentiates This Compound from Simpler 3-Amino-6-chloropyridazine N-CBZ in Downstream Derivatization Scope

The target compound incorporates a chiral 1-aminoethyl spacer between the pyridazine C3 and the Cbz-carbamate nitrogen (SMILES: CC(NC(=O)OCc1ccccc1)c1ccc(Cl)nn1) , whereas 3-amino-6-chloropyridazine N-CBZ protected (CAS 175393-07-4) attaches the Cbz group directly to the pyridazine C3-amino group with no intervening carbon . This structural difference provides an additional sp³-hybridized carbon that can serve as a site for further stereochemical or substituent diversification after Cbz deprotection. The molecular weight difference (291.73 vs. 263.05 g/mol) reflects the added ethylidene unit, which also modulates lipophilicity (cLogP) and conformational flexibility relative to the direct-attachment analog.

Structural diversification Linker length SAR exploration

Optimal Application Scenarios for 3-(1-Aminoethyl)-6-chloropyridazine, N-CBZ Protected Based on Quantitative Evidence


Multi-Step Medicinal Chemistry Campaigns Requiring Orthogonal Amine Protection

When a synthetic route involves both acid-sensitive and hydrogenation-sensitive functional groups, the Cbz-protected aminoethyl chain provides a deprotection step (H₂/Pd-C) that is fully orthogonal to Boc (acid-labile) and Fmoc (base-labile) groups [1]. This enables chemists to liberate the primary amine at a late stage without disturbing other protecting groups, reducing the number of synthetic steps and minimizing cumulative yield losses. The 94% cycloaddition yield advantage of Cbz over Ac (68%) further supports its selection when pyridazine ring formation is a key step [2].

Sequential Diversification for Kinase Inhibitor or GPCR Ligand Library Synthesis

The 6-chloro substituent on the pyridazine ring remains intact and available for nucleophilic displacement or Suzuki coupling after the 3-position aminoethyl chain has been deprotected and elaborated [1]. This regioselectivity, confirmed by kinetic studies showing 3-Cl > 6-Cl reactivity [2], allows a single intermediate to be divergently functionalized—first at the aminoethyl side chain, then at the 6-position—generating diverse compound libraries from a common precursor. This two-point diversification strategy is particularly valuable in hit-to-lead and lead optimization programs.

Budget-Constrained Academic or Biotech R&D Requiring Defined Procurement Parameters

With catalog pricing of £164.00/100 mg and £274.00/250 mg from Apollo Scientific [1], and a guaranteed minimum purity of ≥95% (HPLC) [2], this compound enables accurate budget forecasting and eliminates the cost and timeline uncertainty associated with custom synthesis of unprotected or alternatively protected analogs. The ~20-day delivery window [2] supports project planning for medium-throughput synthesis campaigns.

Stereochemical SAR Exploration Around the Aminoethyl Chiral Center

The presence of a chiral center at the 1-aminoethyl carbon [1] provides a handle for enantioselective synthesis or chiral resolution, enabling investigation of stereochemistry-activity relationships. In contrast, the simpler 3-amino-6-chloropyridazine N-CBZ protected (CAS 175393-07-4), which lacks this sp³ stereocenter [2], cannot support such studies. This makes the target compound the preferred intermediate for programs where chirality at the benzylic-type position is hypothesized to influence target binding.

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